

## The Immunoproteasome Inhibitor LU-005i: A

**Comprehensive Technical Guide** 

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | LU-005i   |           |
| Cat. No.:            | B10860999 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**LU-005i** is a potent and selective small molecule inhibitor of the immunoproteasome, a specialized form of the proteasome primarily expressed in hematopoietic cells. By targeting the active subunits of the immunoproteasome, **LU-005i** has demonstrated significant potential in modulating immune responses, making it a valuable tool for research in autoimmune diseases and certain cancers. This technical guide provides an in-depth overview of the structure, chemical properties, and biological activities of **LU-005i**, including detailed experimental protocols and visualization of its impact on key signaling pathways.

#### **Chemical Structure and Properties**

**LU-005i** is a peptide epoxyketone, a class of irreversible proteasome inhibitors. It is a derivative of the compound ONX 0914, distinguished by the presence of a cyclohexyl moiety at the P1 position, which contributes to its selectivity profile.

Chemical Formula: C31H46N4O7

Molecular Weight: 586.72 g/mol

CAS Number: 1620107-33-6

Appearance: White to off-white solid



Solubility and Storage: **LU-005i** is soluble in DMSO (≥ 100 mg/mL). For long-term storage, it is recommended to store the solid powder at -20°C for up to 3 years. In solvent, the compound can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.

#### **Quantitative Data: Inhibitory Activity**

**LU-005i** exhibits potent inhibitory activity against the catalytic subunits of the immunoproteasome ( $\beta$ 1i,  $\beta$ 2i, and  $\beta$ 5i) with selectivity over their constitutive counterparts ( $\beta$ 1c,  $\beta$ 2c, and  $\beta$ 5c).

| Target Subunit | IC₅₀ (Purified<br>Human<br>Proteasome) | Cell-Based IC₅₀<br>(Raji cells) | Selectivity Ratio |
|----------------|----------------------------------------|---------------------------------|-------------------|
| β1i (LMP2)     | 52 nM                                  | -                               | >19 (β1c/β1i)     |
| β2i (MECL1)    | 470 nM                                 | -                               | -                 |
| β5i (LMP7)     | 160 nM                                 | 6.6 nM                          | 43.5 (β5c/β5i)    |
| β1c            | >1000 nM                               | >10 μM                          | -                 |
| β2c            | -                                      | -                               | -                 |
| β5c            | -                                      | 287 nM                          | -                 |

#### **Mechanism of Action**

**LU-005i** functions as an irreversible inhibitor of the immunoproteasome. The epoxyketone "warhead" of the molecule forms a stable covalent bond with the N-terminal threonine residue of the active sites within the 20S proteasome core particle. This covalent modification permanently inactivates the catalytic activity of the targeted subunits. By inhibiting the proteasome, **LU-005i** prevents the degradation of ubiquitinated proteins, leading to the disruption of various cellular processes that are dependent on protein turnover, such as cell cycle progression, signal transduction, and antigen presentation.

# Experimental Protocols General Synthesis of Peptide Epoxyketone Inhibitors



While a specific, detailed synthesis protocol for **LU-005i** is not publicly available, a general and plausible synthetic route for peptide epoxyketones can be described. The synthesis typically involves the solid-phase or solution-phase step-wise coupling of amino acids to form the desired peptide backbone. The final step is the introduction of the epoxyketone warhead.

Workflow for Peptide Epoxyketone Synthesis:



Click to download full resolution via product page

 To cite this document: BenchChem. [The Immunoproteasome Inhibitor LU-005i: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10860999#structure-and-chemical-properties-of-lu-005i]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com